COX-2 Selectivity Index >1,700: Direct Comparison with Indomethacin
Indomethacin heptyl ester exhibits a >1,700-fold selectivity for COX-2 over COX-1, contrasting sharply with the parent compound indomethacin, which is non-selective and exhibits only a ~13-fold selectivity in the opposite direction (COX-1 > COX-2). In human recombinant enzyme assays, indomethacin heptyl ester inhibits COX-2 with an IC50 of 0.04 µM and shows minimal COX-1 inhibition (IC50 >66 µM) [1]. Indomethacin itself inhibits COX-1 with an IC50 of 0.05–0.67 µM and COX-2 with an IC50 of 0.75 µM [2].
| Evidence Dimension | COX-2 vs. COX-1 selectivity |
|---|---|
| Target Compound Data | COX-2 IC50 = 0.04 µM; COX-1 IC50 >66 µM; Selectivity ratio (COX-1 IC50 / COX-2 IC50) >1,650 |
| Comparator Or Baseline | Indomethacin: COX-1 IC50 = 0.05–0.67 µM; COX-2 IC50 = 0.75 µM; Selectivity ratio ~0.09–0.89 |
| Quantified Difference | >1,700-fold higher COX-2 selectivity for indomethacin heptyl ester versus indomethacin |
| Conditions | Human recombinant COX-1 and COX-2 enzyme inhibition assays |
Why This Matters
This selectivity profile enables COX-2-specific mechanistic studies without confounding COX-1 inhibition, and predicts reduced gastrointestinal toxicity relative to non-selective NSAIDs.
- [1] Kalgutkar AS, Marnett AB, Crews BC, et al. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. J Med Chem. 2000;43(15):2860-2870. View Source
- [2] Barnett J, Chow J, Ives D, et al. Purification, characterization and selective inhibition of human prostaglandin G/H synthase 1 and 2 expressed in the baculovirus system. Biochim Biophys Acta. 1994;1209(1):130-139. View Source
